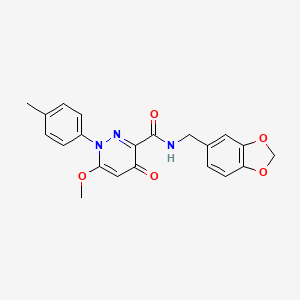

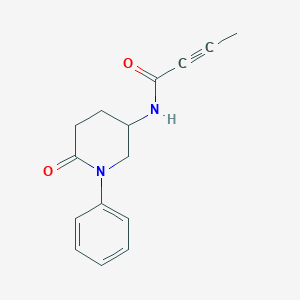

![molecular formula C23H14N2O3S B2674809 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-84-4](/img/structure/B2674809.png)

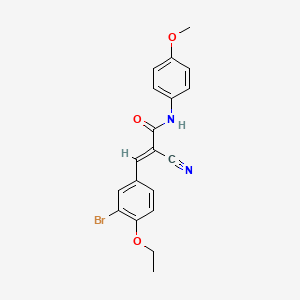

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that has been studied for its potential anticancer activity . It is one of the thirty-five new N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives that were synthesized and tested for their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme .

Synthesis Analysis

The synthesis of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives involves a series of chemical reactions. The structures of all the compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” was confirmed using various analytical techniques, including elemental analysis, IR spectroscopy, (1)H NMR, (13)C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives are complex and require careful control of conditions. The reactions involve the use of various reagents and catalysts, and the products are characterized by a variety of analytical techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives are determined by their molecular structure and the nature of the chemical bonds within the molecules. These properties can be analyzed using a variety of techniques, including spectroscopy and chromatography .科学的研究の応用

Anti-Tubercular Applications

Benzothiazole-based compounds, such as Oprea1_620253, have been studied for their potential as anti-tubercular agents . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were found to be comparable with standard reference drugs .

Structural Studies

Structural studies of benzothiazole-based compounds have been carried out to understand their properties and potential applications . For instance, N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, a class of compounds related to Oprea1_620253, have been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .

Antimicrobial Applications

Benzothiazole derivatives have been used as antimicrobial drugs . Their antimicrobial properties make them useful in the treatment of various infections .

Diuretic Applications

Some benzothiazole derivatives serve as diuretic drugs . These compounds can help increase the amount of urine produced by the body, helping to remove excess water and salt .

Anticonvulsant Applications

Benzothiazole-based compounds have also been used as anticonvulsants . These drugs can help reduce the frequency and severity of seizures .

Dermatological Applications

In dermatology, benzothiazole derivatives have been used for their therapeutic effects . For example, mafenide, a benzothiazole derivative, is used in the treatment of burns and wound infections .

Anticancer Applications

Benzothiazole derivatives have shown potential as anticancer agents . These compounds can interfere with the growth and spread of cancer cells in the body .

Anti-Inflammatory Applications

Benzothiazole-based compounds have been used for their anti-inflammatory properties . These drugs can help reduce inflammation and swelling .

作用機序

The mechanism of action of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide” and its derivatives is related to their ability to inhibit the human monoacylglycerol lipase (hMAGL) enzyme . This enzyme plays a key role in the metabolism of certain lipids, and its inhibition can have significant effects on cellular processes.

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O3S/c26-18-13-20(28-19-7-3-1-5-16(18)19)22(27)24-15-11-9-14(10-12-15)23-25-17-6-2-4-8-21(17)29-23/h1-13H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDPFZOQITXLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

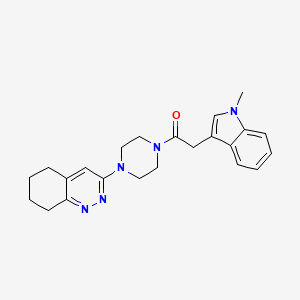

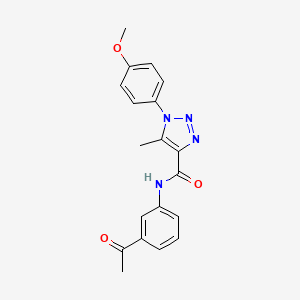

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)

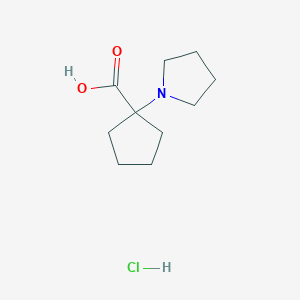

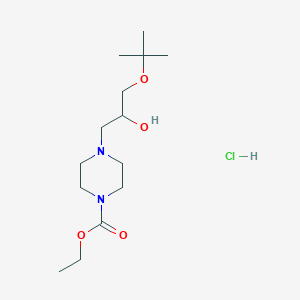

![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674731.png)

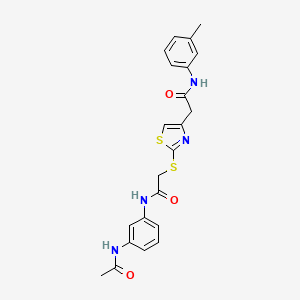

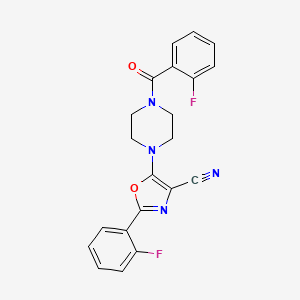

![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)

![Ethyl 5-(1-benzofuran-2-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2674740.png)